molecular formula C10H13N5S B2390273 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 1094226-73-9

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2390273
CAS No.: 1094226-73-9
M. Wt: 235.31
InChI Key: QFRBGEBWRPMGND-UHFFFAOYSA-N
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Description

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol ( 1094226-73-9) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. It belongs to the class of 1,2,4-triazole-3-thiol derivatives, a scaffold renowned for its diverse biological properties and its presence in numerous pharmacologically active molecules . The 1,2,4-triazole nucleus is a stable, polar pharmacophore that favors hydrogen bonding, which can enhance solubility and improve binding affinity to biological targets . The incorporation of a sulfur atom in the form of a thiol or thione group is frequently associated with increased biological potency compared to the parent triazole structures . While research on this specific derivative is ongoing, compounds bearing the 1,2,4-triazole-3-thiol moiety have been extensively investigated as protein kinase inhibitors . Kinases are enzymes that regulate critical cellular functions such as proliferation, differentiation, and migration, and their deregulation is a common feature in cancerous tissues . Small-molecule inhibitors that target these kinases represent a strategic approach in cancer therapeutics, and hybrid molecules incorporating triazole-thiols alongside other bioactive fragments like hydrazone or oxindole (isatin) have demonstrated promising cytotoxicity against aggressive human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The structural features of this compound, including the 3-(dimethylamino)phenyl substitution and the reactive thiol and amino groups, make it a valuable precursor for further chemical derivatization, such as the synthesis of Schiff bases or other hybrid molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-14(2)8-5-3-4-7(6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRBGEBWRPMGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes

The synthesis of 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically follows a multi-step process that can be broadly categorized into several distinct pathways. The most common approach involves:

Classical Dithiocarbazinate Method

This well-established method involves the formation of a dithiocarbazinate intermediate through the reaction of an appropriate hydrazide with carbon disulfide, followed by cyclization with hydrazine hydrate to form the triazole ring. This classical approach has several advantages including:

  • Relatively mild reaction conditions
  • Accessible starting materials
  • Good overall yields
  • Scalability potential

Alternative Approaches

Additional synthetic routes include:

  • Direct cyclization of thiosemicarbazides
  • Rearrangement of substituted tetrazoles
  • Microwave-assisted synthesis techniques
  • One-pot synthesis strategies

Detailed Synthesis Procedures

Preparation via Dithiocarbazinate Method

The synthesis of this compound can be achieved through a four-step procedure:

Synthesis of 3-(Dimethylamino)benzoic Acid Hydrazide

Reagents:

  • 3-(Dimethylamino)benzoic acid methyl ester
  • Hydrazine hydrate (80%, excess)
  • Methanol (solvent)

Procedure:

  • 3-(Dimethylamino)benzoic acid methyl ester (0.02 mol) is dissolved in methanol (30 mL)
  • Hydrazine hydrate (80%, 0.04 mol) is added slowly with continuous stirring
  • The reaction mixture is heated under reflux for 4-6 hours
  • The progress is monitored by thin-layer chromatography (TLC) using petroleum ether:acetone (8:2) as the mobile phase
  • Upon completion, the reaction mixture is concentrated under reduced pressure
  • The resulting crude solid is filtered, washed thoroughly with water, and recrystallized from aqueous ethanol to yield the pure hydrazide
Formation of Potassium Salt of Dithiocarbazinate

Reagents:

  • 3-(Dimethylamino)benzoic acid hydrazide (from previous step)
  • Potassium hydroxide
  • Carbon disulfide
  • Absolute ethanol

Procedure:

  • 3-(Dimethylamino)benzoic acid hydrazide (0.01 mol) is added to absolute ethanol (50 mL) containing potassium hydroxide (1.6 g)
  • Carbon disulfide (2.3 g, 0.013 mol) is added dropwise at room temperature
  • The mixture is stirred continuously for 16-18 hours
  • The solution is then diluted with diethyl ether (30 mL) and stirred for an additional 1 hour
  • The resulting potassium salt precipitates and is collected by filtration
  • The salt is used in the next step without further purification
Cyclization to Form this compound

Reagents:

  • Potassium dithiocarbazinate salt (from previous step)
  • Hydrazine hydrate (99%)
  • Water
  • Concentrated hydrochloric acid

Procedure:

  • Hydrazine hydrate (99%, 0.02 mol) is added gradually to a solution of the potassium salt (0.01 mol) in water (20 mL) with continuous stirring
  • The mixture is refluxed gently for 3-4 hours, during which hydrogen sulfide evolves (monitored by lead acetate paper test)
  • The reaction mixture typically develops a dark green color as the reaction progresses
  • After complete evolution of hydrogen sulfide, the solution is cooled to approximately 5°C
  • The cooled solution is acidified with concentrated hydrochloric acid to pH 1-2
  • The precipitated solid is filtered, thoroughly washed with cold water, and recrystallized from ethanol to yield the pure this compound

Modified Synthesis Approaches

Microwave-Assisted Synthesis

The synthesis can be expedited using microwave irradiation, which significantly reduces reaction times and often improves yields:

Procedure:

  • A mixture of 3-(dimethylamino)benzoic acid hydrazide (0.01 mol) and carbon disulfide (0.015 mol) in ethanolic potassium hydroxide solution is placed in a microwave reactor
  • The mixture is irradiated at 100-120°C for 10-15 minutes (300-400 W)
  • After cooling, hydrazine hydrate (0.03 mol) is added
  • The mixture is irradiated again at 120°C for 15-20 minutes
  • The workup follows the conventional procedure as described above
One-Pot Synthesis Method

A streamlined approach that minimizes isolation of intermediates:

Procedure:

  • 3-(Dimethylamino)benzoic acid hydrazide (0.01 mol) is dissolved in ethanol (30 mL) containing potassium hydroxide (0.012 mol)
  • Carbon disulfide (0.012 mol) is added dropwise at room temperature
  • After stirring for 6 hours, hydrazine hydrate (0.025 mol) is directly added to the reaction mixture
  • The solution is refluxed for 4-5 hours until hydrogen sulfide evolution ceases
  • The workup follows the conventional acidification and isolation procedure

Purification and Characterization

Purification Methods

The crude this compound can be purified using several techniques:

Purification Method Procedure Advantages Limitations
Recrystallization Using ethanol or ethanol/water mixtures Simple, cost-effective May require multiple cycles
Column Chromatography Silica gel, ethyl acetate/hexane gradient High purity product Time-consuming, solvent-intensive
Preparative HPLC Reverse-phase C18 column, methanol/water mobile phase Highest purity Expensive, lower throughput

Characterization Data

The synthesized compound can be characterized using various analytical techniques:

Spectroscopic Characterization

IR Spectroscopy: Characteristic peaks at approximately 3365 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N triazole), and 696 cm⁻¹ (C-S stretch) confirm the functional groups.

NMR Spectroscopy:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.8-3.0 (s, 6H, N(CH₃)₂), 5.3-5.7 (s, 2H, NH₂), 6.7-7.4 (m, 4H, aromatic protons), 13.4-13.7 (s, 1H, SH)
  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for aromatic carbons, triazole ring carbons, and the dimethylamino group
Physical Properties
  • Physical appearance: White to off-white crystalline solid
  • Melting point: 180-185°C (recrystallized from ethanol)
  • Solubility: Soluble in DMSO, DMF, partially soluble in hot ethanol, insoluble in water and nonpolar solvents

Functional Group Modifications

The synthesized this compound can serve as a versatile intermediate for further derivatization through its functional groups:

S-Alkylation Reactions

The thiol group readily undergoes alkylation with various alkyl halides to form thioethers:

General Procedure:

  • A mixture of this compound (0.01 mol) in ethanol (25 mL) containing sodium hydroxide (0.011 mol) is prepared
  • The appropriate alkyl halide (0.01 mol) in ethanol (10 mL) is added dropwise
  • The reaction mixture is stirred for 8-10 hours at room temperature
  • The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent

Examples of alkylating agents include methyl iodide, allyl chloride, and various substituted benzyl halides.

Schiff Base Formation

The amino group can undergo condensation with aldehydes to form Schiff bases:

General Procedure:

  • This compound (0.01 mol) and an appropriate aldehyde (0.01 mol) are mixed in ethanol (25 mL)
  • Catalytic amounts of glacial acetic acid or concentrated hydrochloric acid (0.5 mL) are added
  • The mixture is refluxed for 2-9 hours
  • Upon cooling, the precipitated Schiff base is filtered and recrystallized from ethanol

Reaction with Cyclic Anhydrides

The amino group can also react with cyclic anhydrides such as phthalic anhydride:

Procedure:

  • A mixture of this compound (0.01 mol) and phthalic anhydride (0.01 mol) in butanol (20 mL) is heated under reflux for 4-6 hours
  • The reaction mixture is cooled, and the precipitate is filtered
  • The solid is recrystallized from an appropriate solvent to yield the corresponding N-substituted imide

Reaction Optimization and Scale-Up Considerations

Critical Parameters Affecting Yield and Purity

Parameter Impact on Synthesis Optimal Conditions
Temperature Higher temperatures accelerate reactions but may lead to side products 80-90°C for hydrazide formation; room temperature for dithiocarbazinate; reflux for cyclization
Reaction Time Extended times may be needed for complete conversion but can lead to degradation Monitor by TLC; typically 4-6 h for hydrazide, 16-18 h for dithiocarbazinate, 3-4 h for cyclization
pH Critical for cyclization and product isolation Alkaline conditions for dithiocarbazinate formation; acidic (pH 1-2) for final product isolation
Solvent Purity Impurities can catalyze side reactions Use anhydrous/high-purity solvents, especially for dithiocarbazinate formation

Scale-Up Strategies

When scaling up the synthesis of this compound, several considerations become important:

  • Heat Transfer: The exothermic nature of hydrazinolysis and dithiocarbazinate formation requires careful temperature control in larger vessels
  • Mixing Efficiency: Ensure adequate mixing especially during dithiocarbazinate formation to prevent localized concentration gradients
  • Gas Evolution: Proper venting systems are needed for hydrogen sulfide evolution during the cyclization step
  • Safety Considerations: Hydrazine handling requires appropriate safety measures, particularly at larger scales
  • Waste Management: The neutralization of reaction mixtures generates significant salt waste that must be properly managed

Analytical Methods for Purity Assessment

Chromatographic Methods

High-performance liquid chromatography (HPLC) provides a reliable method for assessing the purity of this compound:

HPLC Conditions:

  • Column: C18 reverse phase, 250 × 4.6 mm, 5 μm particle size
  • Mobile phase: Methanol:water (70:30 v/v)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention time: Approximately 6-8 minutes under these conditions

Elemental Analysis

Elemental analysis provides confirmation of the compound's molecular formula:

Theoretical values for C₁₀H₁₃N₅S:

  • C: 50.99%; H: 5.57%; N: 29.76%; S: 13.63%

Acceptable ranges for confirmation typically allow ±0.4% deviation from theoretical values.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents at position 5 of the triazole ring. Below is a systematic comparison of 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol with analogous compounds:

2.2.1. Antioxidant Activity
Compound DPPH IC50 (μg/mL) ABTS IC50 (μg/mL) Key Structural Feature Reference
4-Amino-5-phenyl (AT) 12.4 8.9 Neutral phenyl group
4-Amino-5-(4-pyridyl) (AP) 9.7 7.2 Polar pyridyl group
Schiff base 5b (4-chlorophenyl derivative) 5.84 Not reported Chloro substituent
Target compound Not reported Not reported EDG (dimethylamino)

Insights :

  • EDGs like dimethylamino are theorized to enhance radical scavenging by stabilizing reactive intermediates through resonance .
  • Chloro-substituted derivatives (EWGs) show unexpectedly high activity, possibly due to hydrophobic interactions in assays .
2.2.2. Antimicrobial Activity
Compound Microbial Inhibition (Zone of Inhibition, mm) Key Substituent Reference
4-Amino-5-(3-chlorophenyl) derivatives 14–18 (bacteria), 12–16 (fungi) Chloro
4-Amino-5-(thiophen-2-ylmethyl) 10–14 (bacteria) Thiophene
Target compound Not reported Dimethylamino

Trends :

  • Chloro-substituted triazoles exhibit broad-spectrum antimicrobial activity, likely due to enhanced membrane permeability .
  • The dimethylamino group’s role in antimicrobial activity remains unexplored but warrants investigation.
Physicochemical Properties

The dimethylamino group in the target compound increases solubility in polar solvents compared to non-polar phenyl or chloro derivatives. This property may enhance bioavailability in aqueous biological systems .

Biological Activity

4-Amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol, often referred to as a triazole-thiol compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including anticancer, antimicrobial, and antioxidant effects. This article presents a comprehensive overview of its biological activity based on various research findings.

  • Molecular Formula : C₁₀H₁₃N₅S
  • Molecular Weight : 235.31 g/mol
  • CAS Number : 76457-90-4
  • Structure : The compound consists of a triazole ring substituted with an amino group and a dimethylamino phenyl group, along with a thiol functional group.

1. Anticancer Activity

Recent studies have highlighted the potential of triazole-thiol derivatives in cancer therapy. For instance, compounds derived from 1,2,4-triazole-3-thiol have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Notes
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideIGR39 (melanoma)22.41Most active against melanoma
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideMDA-MB-231 (breast cancer)34.34Selective towards cancer cells
Bet-TZ1A375 (melanoma)22.41Reduced toxicity to non-malignant cells

These findings indicate that triazole-thiol derivatives can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in anticancer therapies .

2. Antimicrobial Activity

The antimicrobial properties of triazole-thiol compounds have been documented extensively. In vitro studies have demonstrated moderate antibacterial activity against various microorganisms:

CompoundMicroorganismActivity
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliModerate
Compound CPseudomonas aeruginosaModerate

The presence of the thiol group is believed to enhance the antimicrobial activity by disrupting microbial cell membranes and interfering with metabolic processes .

3. Antioxidant Activity

Triazole-thiol compounds also exhibit antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in biological systems:

Test SystemResult
DPPH AssaySignificant reduction in absorbance at 517 nm
ABTS AssayHigh percentage inhibition of radical cation formation

These antioxidant activities suggest potential applications in preventing oxidative damage associated with various diseases .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of synthesized triazole-thiol derivatives on human melanoma IGR39 and pancreatic carcinoma Panc-1 cell lines, several derivatives were found to exhibit enhanced cytotoxicity compared to standard chemotherapeutic agents. The most promising derivative demonstrated an IC50 value significantly lower than that of conventional treatments .

Case Study 2: Antimicrobial Screening

A series of triazole-thiol derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the phenyl ring significantly improved antimicrobial potency. For example, derivatives with electron-donating groups showed enhanced activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from substituted carboxylic acids or aldehydes. For example, condensation of 3-(dimethylamino)benzaldehyde with thiocarbazide under acidic or basic conditions in ethanol/methanol yields the triazole-thiol core . Microwave-assisted synthesis (e.g., using a Milestone Flexi Wave system) can enhance reaction efficiency by reducing time and improving yields, as demonstrated for analogous triazole derivatives . Optimization includes solvent selection (protic solvents like methanol), temperature control (reflux at 60–80°C), and purification via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Elemental Analysis : Confirms stoichiometry (C, H, N, S content) .
  • FTIR : Identifies functional groups (e.g., -SH at ~2550 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm); ¹³C NMR confirms sp² carbons in the triazole ring .
  • UV-Vis Spectroscopy : Monitors π→π* transitions in aromatic systems (λmax ~270–300 nm) .
  • GC-MS/HPLC : Validates purity and reaction completion .

Q. How does the presence of the thiol group influence the compound’s reactivity in condensation reactions?

  • Methodology : The thiol (-SH) group enables nucleophilic substitution or oxidation reactions. For instance, it reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form Schiff bases via condensation, producing derivatives like 4-arylidenamino triazoles . Reactivity is pH-dependent: basic conditions deprotonate -SH to S⁻, enhancing nucleophilicity, while acidic conditions favor thione tautomers .

Advanced Research Questions

Q. What coordination geometries are observed when this compound acts as a ligand for transition metals, and how do these affect catalytic or biological properties?

  • Methodology : The ligand binds metals (e.g., Cu(II), Ni(II)) through the triazole N-atoms and thiol S-atom, forming five-membered chelate rings. Square planar (Cu(II)) and tetrahedral (Zn(II)) geometries are common, as confirmed by magnetic susceptibility and electronic spectra . Coordination enhances bioactivity: Cu(II) complexes exhibit antimicrobial properties due to metal-ligand synergism, while Zn(II) complexes may stabilize enzyme interactions .

Q. How do structural modifications (e.g., substituent variations) impact the antiradical activity of this triazole derivative?

  • Methodology : Antiradical efficacy (e.g., DPPH scavenging) is structure-dependent. For example:

  • Electron-donating groups (e.g., -OH in 2-hydroxybenzylidene derivatives) increase activity by stabilizing radical intermediates (88.89% at 1 mM) .
  • Electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce activity (53.78% at 0.1 mM) due to decreased electron density at the triazole-thiol core .
  • Dose-response studies (10⁻⁴–10⁻³ M) and Hammett σ⁺ correlations quantify substituent effects .

Q. What methodologies are employed to resolve contradictions in biological activity data across different substituted triazole derivatives?

  • Methodology : Contradictions arise from variations in substituent electronic/steric profiles. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Comparing substituent Hammett constants (σ) with bioactivity trends .
  • Computational Docking : Modeling interactions with targets (e.g., BRD4 bromodomains) to identify binding motifs .
  • Dose-Response Curves : Assessing IC₅₀ shifts to differentiate potency from assay artifacts .
  • Thermal Shift Assays : Validating target engagement (e.g., ΔTm for protein-ligand complexes) .

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